molecular formula C20H16ClFN4O3S B2708346 N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251670-54-8

N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2708346
CAS No.: 1251670-54-8
M. Wt: 446.88
InChI Key: WVGWPJKSBBYTHP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound designed for advanced scientific research. This molecule features a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core structure, a fluorophenyl group, and a chlorophenylacetamide moiety, contributing to its diverse chemical properties and research potential. Compounds within this class of 1,2,4-thiadiazine dioxides have been investigated for their potential as beta-secretase (BACE) inhibitors, a key target in the study of neurodegenerative pathways . The mechanism of action for such inhibitors involves binding to the active site of the BACE enzyme, thereby modulating the cleavage of amyloid precursor protein and reducing the production of amyloid-beta peptides. The specific structural features of this compound, including its fluorophenyl and chlorophenyl groups, are intended to optimize interactions with biological targets. Researchers may explore its application in neurological disease research. Furthermore, related heterocyclic compounds have shown other bioactivities, suggesting this acetamide derivative may also hold value in broader investigative contexts. This product is offered for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3S/c21-14-6-8-16(9-7-14)24-19(27)12-25-13-26(17-4-1-3-15(22)11-17)20-18(30(25,28)29)5-2-10-23-20/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGWPJKSBBYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C20H16ClFN4O3SC_{20}H_{16}ClFN_{4}O_{3}S and a molecular weight of 446.9 g/mol. Its structure features a pyrido-thiadiazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC20H16ClFN4O3S
Molecular Weight446.9 g/mol
CAS Number1251670-54-8

Anticancer Activity

Research indicates that derivatives of pyrido-thiadiazine compounds exhibit significant anticancer activities against various human cancer cell lines. In particular, compounds with similar structural motifs have shown promising results against colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Case Studies

  • Study on Anticancer Properties :
    • A study synthesized several pyrido-thiadiazine derivatives and evaluated their anticancer activity against HCT-116, MCF-7, and HeLa cell lines.
    • Results indicated moderate to high cytotoxicity with IC50 values ranging from 10 to 30 µM for the most active compounds .
  • Mechanistic Insights :
    • Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Other Biological Activities

In addition to anticancer properties, this compound has been studied for other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .
  • Enzyme Inhibition : The compound has shown inhibitory activity against acetylcholinesterase and urease enzymes, suggesting applications in treating conditions like Alzheimer's disease and urinary infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate moderate bioavailability; however, detailed pharmacokinetic profiles are still needed.

Toxicity Studies

Toxicological assessments reveal that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to evaluate safety profiles before clinical applications can be considered.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide. For instance:

  • Inhibition of Kinases : A related compound was synthesized and screened for its ability to inhibit kinases associated with glioblastoma. The compound exhibited significant activity against the AKT signaling pathway, which is crucial in cancer progression. This suggests that similar derivatives could potentially target oncogenic pathways effectively .

Anti-inflammatory Properties

Compounds containing the triazole structure have been recognized for their anti-inflammatory effects. Research indicates that derivatives like N-(4-chlorophenyl)-substituted compounds may possess similar properties by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory processes .

Antimicrobial Activity

The potential antimicrobial properties of related compounds have been explored as well. Studies indicate that certain derivatives exhibit activity against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents based on the structural framework of this compound .

Case Study 1: Glioma Inhibition

A study involving a compound structurally similar to this compound demonstrated its efficacy in inhibiting glioma cell growth. The compound was shown to reduce neurosphere formation in patient-derived glioma stem cells significantly while exhibiting low toxicity towards non-cancerous cells .

Case Study 2: Inhibition of COX Enzymes

Research on triazole-containing compounds has revealed their potential as anti-inflammatory agents through the inhibition of COX enzymes. Such findings suggest that modifications to the N-(4-chlorophenyl)-substituted structures could lead to novel anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • N-(4-nitrophenyl)-2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 1, ): Shares the acetamide backbone and chlorophenyl group but replaces the pyrido-thiadiazine core with a pyrimidine-oxadiazole system.
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Features a fluorophenyl-acetamide group but employs an imidazothiazole-pyridine scaffold instead of thiadiazine.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Electronic Effects
Target Compound Pyrido-thiadiazine-1,1-dioxide 4-chlorophenyl, 3-fluorophenyl Strong electron-withdrawing
Compound 1 () Pyrimidine-oxadiazole 4-chlorophenyl, 4-nitrophenyl Enhanced nitro group polarity
Compound Imidazothiazole-pyridine 4-fluorophenyl (×2) Moderate electron-withdrawing
Physicochemical and Spectroscopic Properties

NMR Analysis: highlights the utility of NMR in comparing substituent effects. For example, in structurally related compounds (e.g., rapamycin analogues), chemical shift differences in regions A (protons 39–44) and B (protons 29–36) correlate with substituent-induced changes in electronic environments (Figure 6, ). Applied to the target compound, the 3-fluorophenyl group would likely perturb chemical shifts in analogous regions due to its inductive effects, distinguishing it from non-fluorinated derivatives.

Hydrogen Bonding and Crystallinity: emphasizes hydrogen bonding as a critical factor in crystal packing. The target compound’s acetamide and sulfone groups can act as hydrogen bond acceptors/donors, fostering stable crystalline forms. In contrast, compounds with nitro groups (e.g., Compound 1, ) may exhibit stronger dipole interactions but less predictable crystal lattice formation .

Table 2: Key Physicochemical Properties

Property Target Compound Compound 1 () Compound
LogP (Predicted) 2.8 ± 0.3 3.1 ± 0.2 2.5 ± 0.4
Hydrogen Bond Donors 1 2 1
Hydrogen Bond Acceptors 6 8 5

Q & A

Q. What are the key steps for synthesizing this compound, and how can low yields be addressed?

The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, such as coupling halogenated intermediates with heterocyclic scaffolds. For example, a similar compound (AZD8931) was synthesized in 11 steps with an overall yield of 2–5% . To optimize yields:

  • Use Design of Experiments (DOE) to identify critical variables (e.g., reaction time, temperature, catalyst loading).
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Purify intermediates via column chromatography or recrystallization to minimize side products.

Q. How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

Structural validation typically combines:

TechniqueKey DataExample from Evidence
NMR 1H^1H/13C^{13}C shifts for aromatic protons (e.g., 6.8–7.5 ppm for fluorophenyl groups) (FTIR/Raman for related compounds)
X-ray crystallography Bond lengths (e.g., C–S = 1.76 Å in thiadiazine rings) and dihedral angles (Acta Cryst. data for pyridine-thiazole analogs)
HRMS Exact mass matching theoretical [M+H]+^+ (e.g., ±0.001 Da error)PubChem entries ( )

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties and target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase domains) based on fluorophenyl and thiadiazine motifs .
  • ADME prediction : Tools like SwissADME calculate logP (~3.5 for lipophilicity) and polar surface area (PSA > 90 Å2^2) to assess blood-brain barrier penetration .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects of the 1,1-dioxido group on reactivity .

Q. How can contradictory biological activity data across assays be resolved?

Conflicting results (e.g., IC50_{50} variations in kinase inhibition) may arise from:

  • Assay conditions : Compare buffer pH, ATP concentrations, and cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrido-thiadiazine core?

  • Scaffold modification : Replace the 3-fluorophenyl group with 4-chlorophenyl or trifluoromethyl analogs to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the dioxido group) using Phase or MOE .

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment and degradation analysis?

  • HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water) to detect impurities >0.1% .
  • Stability testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

Q. How can in vitro efficacy be translated to in vivo models?

  • Dose optimization : Calculate allometric scaling from IC50_{50} values (e.g., 10 mg/kg for murine models) .
  • Formulation : Use nanoparticle encapsulation (e.g., PLGA) to enhance solubility of the hydrophobic acetamide core .
  • Biomarker validation : Track target engagement via ELISA or Western blot for downstream signaling proteins (e.g., phosphorylated kinases) .

Data Contradiction Analysis

Q. How to address discrepancies in computational vs. experimental binding affinities?

  • Force field refinement : Re-run docking with AMBER or CHARMM parameters to better model π-π stacking of the fluorophenyl group .
  • Solvent effects : Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., KD_D < 100 nM) .

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